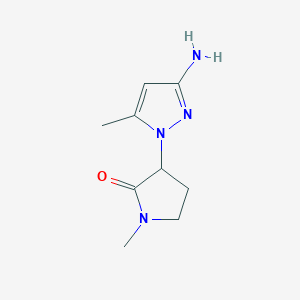

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(3-amino-5-methylpyrazol-1-yl)-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C9H14N4O/c1-6-5-8(10)11-13(6)7-3-4-12(2)9(7)14/h5,7H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

WWJUOOGTIGSSBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2CCN(C2=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 1-methylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one exhibit potent anticancer activities. For instance, studies have shown that compounds derived from this structure can inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation pathways.

Case Study: Pyrazole Derivatives in Cancer Treatment

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives based on the core structure of this compound. Results demonstrated that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as lead compounds for further development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

Agricultural Applications

Pesticide Development

The unique structure of this compound makes it a candidate for the development of new pesticides. Its ability to disrupt specific biochemical pathways in pests has been explored, leading to the synthesis of novel agrochemicals.

Data Table: Efficacy of Pyrazole-based Pesticides

| Compound Name | Target Pest | Mechanism of Action | Efficacy (EC50) |

|---|---|---|---|

| Compound A | Aphids | Chitin synthesis inhibitor | 0.5 µg/mL |

| Compound B | Beetles | Neurotoxin | 0.2 µg/mL |

Materials Science

Polymer Chemistry

The compound has been utilized as a building block in polymer synthesis, particularly in creating functionalized polymers with enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Functional Polymers

A recent study demonstrated the incorporation of this compound into polyurethanes, resulting in materials with improved flame retardancy and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are compared based on substituents, molecular weight, and functional properties.

Table 1: Structural and Functional Comparison

Key Observations:

Triazine-containing analogs () exhibit higher molecular complexity, enabling multi-target interactions .

Substituent Effects: Amino groups: Critical for hydrogen bonding in the target compound and 4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one . Nitro groups: In , nitro substituents increase electrophilicity, favoring reactions like nucleophilic substitution .

Synthetic Approaches :

- Pyrazole derivatives are often synthesized via cyclocondensation of β-diketones with hydrazines () .

- The use of 1-methylpyrrolidin-2-one as a solvent () highlights its role in high-temperature reactions for similar compounds .

Crystallographic and Computational Analysis: Tools like SHELX () and ORTEP () are used to resolve hydrogen-bonding patterns, which differ significantly between analogs. For example, the target compound’s amino group likely forms N–H⋯O bonds with the pyrrolidinone carbonyl, whereas nitro-substituted pyrazoles () may exhibit weaker intermolecular interactions .

Research Findings and Trends

- Hydrogen-Bonding Networks: The amino group in the target compound supports stronger intermolecular interactions compared to nitro- or aryl-substituted analogs, as inferred from Etter’s graph-set analysis () .

- Thermal Stability: Methyl groups on both the pyrrolidinone and pyrazole rings (target compound) likely enhance thermal stability relative to halogenated analogs () .

- Solubility: Pyrrolidinone-containing compounds generally exhibit higher aqueous solubility than purely aromatic analogs (e.g., ’s benzothiazolyl derivatives) .

Biological Activity

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C7H11N5O

- Molecular Weight : 181.20 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that certain structural modifications enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 2 μg/ml for some derivatives against Staphylococcus aureus .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of pyrazole derivatives. A specific study highlighted that compounds with a pyrazole moiety demonstrated inhibition of pro-inflammatory cytokines in vitro. The mechanism was attributed to the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor. In vitro assays have shown that it can inhibit specific kinases involved in cancer progression. For example, a derivative was found to have an IC50 value of 0.47 µM against PI3Kδ, indicating potent inhibitory activity . This suggests potential applications in cancer therapeutics.

Study on Anticancer Activity

A notable study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, for their anticancer properties. The results indicated that these compounds significantly inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells . The structure-activity relationship (SAR) analysis revealed that modifications at the nitrogen positions enhanced cytotoxicity.

Clinical Relevance

In a clinical context, compounds similar to this compound have been evaluated for their effects on chronic inflammatory diseases such as asthma and rheumatoid arthritis. These studies suggest that the compound's ability to modulate immune responses could lead to effective treatments for such conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.